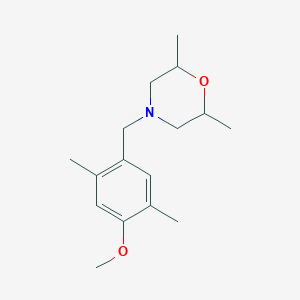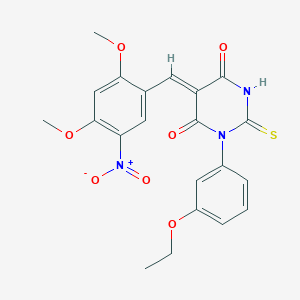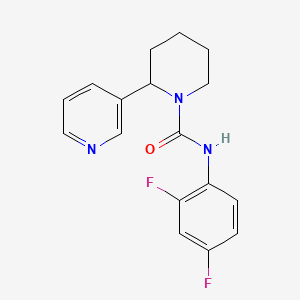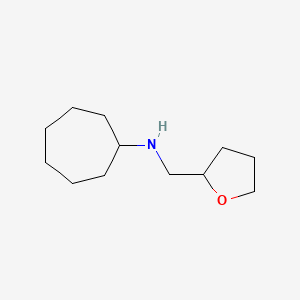
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine, also known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has since been studied for its potential applications in scientific research. DMMDA-2 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, which may explain the hallucinogenic properties of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine.
Biochemical and Physiological Effects:
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic properties. 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has also been found to alter the activity of certain brain regions, including the prefrontal cortex and the amygdala.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized chemical structure. It also exhibits a range of effects on the central nervous system, making it a promising candidate for further investigation. However, 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine also has some limitations. It is a controlled substance and therefore subject to legal restrictions. Additionally, its psychoactive properties may make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine. One area of interest is its potential as an antidepressant and anxiolytic agent. Further studies could explore the exact mechanism of action and potential therapeutic applications. Another area of interest is the potential use of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine in the treatment of certain neurological disorders, such as Parkinson's disease and schizophrenia. Finally, future studies could explore the potential use of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine as a tool for understanding the neurobiology of perception and cognition.
Métodos De Síntesis
The synthesis of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine involves the condensation of 2,6-dimethylmorpholine with 4-methoxy-2,5-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder with a melting point of 127-129°C.
Aplicaciones Científicas De Investigación
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to exhibit a range of effects on the central nervous system, including hallucinogenic and psychoactive properties. 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has also been found to have potential as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
4-[(4-methoxy-2,5-dimethylphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11-7-16(18-5)12(2)6-15(11)10-17-8-13(3)19-14(4)9-17/h6-7,13-14H,8-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBLKCCPEBLPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=C(C(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5092383.png)

![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5092402.png)
![1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5092410.png)

![ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5092419.png)
![ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5092426.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)



